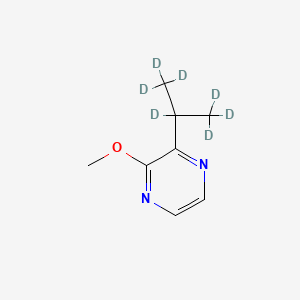

2-Isopropyl-3-methoxypyrazine-d7

説明

BenchChem offers high-quality 2-Isopropyl-3-methoxypyrazine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-3-methoxypyrazine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H12N2O |

|---|---|

分子量 |

159.24 g/mol |

IUPAC名 |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-methoxypyrazine |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1D3,2D3,6D |

InChIキー |

NTOPKICPEQUPPH-NWOXSKRJSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C1=NC=CN=C1OC)C([2H])([2H])[2H] |

正規SMILES |

CC(C)C1=NC=CN=C1OC |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis route for deuterium-labeled 2-isopropyl-3-methoxypyrazine

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled 2-Isopropyl-3-Methoxypyrazine

Introduction

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, naturally occurring aromatic compound responsible for the characteristic "bell pepper" or "earthy" aroma in many vegetables, wines, and roasted products.[1] Its low odor threshold makes it a significant contributor to the flavor profile of various foods and beverages.[1] Isotopic labeling of such flavor compounds with stable isotopes like deuterium (B1214612) (²H or D) is crucial for quantitative analysis using stable isotope dilution assays (SIDA).[2][3][4] Deuterated standards serve as ideal internal standards in mass spectrometry-based methods, enabling precise and accurate quantification in complex matrices.[4][5]

This technical guide outlines a robust and efficient two-step synthesis route for preparing deuterium-labeled 2-isopropyl-3-methoxypyrazine, specifically with the deuterium label on the methoxy (B1213986) group ([²H₃]-methoxy). The proposed pathway involves the initial synthesis of the precursor 2-hydroxy-3-isopropylpyrazine, followed by a deuterated methylation step.

Overall Synthetic Pathway

The synthesis proceeds in two key stages:

-

Condensation: Synthesis of the intermediate, 2-hydroxy-3-isopropylpyrazine, via the well-established Reuben G. Jones synthesis. This reaction involves the condensation of an α-aminoamide (L-Valinamide hydrochloride) with an α-dicarbonyl compound (glyoxal).[6][7]

-

Deuterated Methylation: Introduction of the deuterium label by O-methylation of the 2-hydroxypyrazine (B42338) intermediate using a deuterated methylating agent (Iodomethane-d₃) to yield the final product, 2-isopropyl-3-(methoxy-d₃)-pyrazine.[8]

Figure 1: Proposed two-step synthesis of 2-isopropyl-3-(methoxy-d₃)-pyrazine.

Data Presentation: Reagents and Conditions

The following tables summarize the necessary materials and typical reaction parameters for the proposed synthesis.

Table 1: Starting Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| L-Valinamide hydrochloride | C₅H₁₃ClN₂O | 152.62 | Starting Material |

| Glyoxal (40% solution in H₂O) | C₂H₂O₂ | 58.04 | Starting Material |

| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | Base (Step 1) |

| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent (Step 1) |

| Sodium Hydride (NaH, 60% in oil) | NaH | 24.00 | Base (Step 2) |

| Iodomethane-d₃ (CD₃I) | CD₃I | 144.96 | Deuterating Agent |

| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 | Solvent (Step 2) |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | pH Adjustment |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching/Washing |

| Brine (Saturated NaCl) | NaCl | 58.44 | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Name | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| 1 | Jones Condensation | L-Valinamide HCl, Glyoxal, NaOH | Methanol | -30 °C to RT | 2-4 h | 60-75% |

| 2 | Deuterated Methylation | 2-Hydroxy-3-isopropylpyrazine, CD₃I, NaH | THF | 0 °C to RT | 12-16 h | 80-95% |

Experimental Protocols

The following sections provide detailed methodologies for each synthetic step.

Step 1: Synthesis of 2-Hydroxy-3-isopropylpyrazine

This procedure is adapted from the general method for synthesizing 2-hydroxypyrazines reported by Reuben G. Jones.[6][7]

Methodology:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with L-Valinamide hydrochloride (1.0 eq) and methanol (approx. 2.5 mL per mmol of amide).

-

The suspension is cooled to between -30 °C and -20 °C using an acetone/dry ice bath.

-

A 40% aqueous solution of glyoxal (1.1 eq) is added to the cooled suspension with stirring.

-

A concentrated aqueous solution of sodium hydroxide (e.g., 12 M NaOH, 2.5 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[6]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is then carefully acidified to pH ~2-3 with concentrated hydrochloric acid.

-

The methanol is removed under reduced pressure. The remaining aqueous residue is neutralized with a saturated solution of sodium bicarbonate and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-hydroxy-3-isopropylpyrazine.

Step 2: Synthesis of 2-Isopropyl-3-(methoxy-d₃)-pyrazine

This step involves the O-methylation of the hydroxyl group using a deuterated reagent.

Methodology:

-

To a flame-dried, argon-purged round-bottom flask, add 2-hydroxy-3-isopropylpyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 4 mL per mmol of pyrazine).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. (Caution: H₂ gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, during which the sodium salt of the hydroxypyrazine will form.

-

Add Iodomethane-d₃ (CD₃I, 1.2 eq) dropwise to the mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water to destroy any excess NaH.

-

Dilute the mixture with water and extract three times with ethyl acetate.

-

The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford the final deuterium-labeled 2-isopropyl-3-(methoxy-d₃)-pyrazine.

Experimental Workflow Visualization

The general workflow for synthesis and purification is depicted below.

Figure 2: Standard laboratory workflow for each synthetic step.

Expected Characterization Data

The final product should be characterized to confirm its identity and isotopic purity.

Table 3: Predicted Analytical Data for 2-Isopropyl-3-(methoxy-d₃)-pyrazine

| Analysis Method | Expected Result |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z = 155. This is 3 mass units higher than the unlabeled compound (m/z = 152), confirming the incorporation of three deuterium atoms.[9] |

| ¹H NMR | The characteristic singlet for the methoxy protons (-OCH₃) at ~4.0 ppm will be absent. Signals for the isopropyl group and pyrazine (B50134) ring protons will be present. |

| ²H NMR (Deuterium NMR) | A singlet will be observed in the region corresponding to the methoxy group, confirming the location of the deuterium label. |

| ¹³C NMR | The carbon of the methoxy group (-OCD₃) will show a multiplet pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. |

Conclusion

The described two-step synthetic route provides a clear and efficient method for the preparation of 2-isopropyl-3-(methoxy-d₃)-pyrazine. The strategy relies on established and high-yielding reactions, beginning with the Jones condensation to form the key 2-hydroxypyrazine intermediate, followed by a straightforward deuterated O-methylation. This approach offers high specificity for the label position and is suitable for producing high-purity deuterated standards required by researchers in flavor chemistry, metabolomics, and drug development for precise quantitative studies.

References

- 1. Isopropyl methoxypyrazine - Wikipedia [en.wikipedia.org]

- 2. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 7. On Reuben G. Jones synthesis of 2-hydroxypyrazines [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis of 2-Isopropyl-3-Methoxyprazine in Grapes: A Technical Guide

Affiliation: Google Research

Abstract

2-Alkyl-3-methoxypyrazines (MPs) are potent, nitrogen-containing aromatic compounds that contribute significantly to the vegetative or herbaceous aromas in wines, particularly from Vitis vinifera varieties like Cabernet Sauvignon and Sauvignon Blanc. Among these, 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) is notable for its characteristic aroma of peas, potatoes, and earthy notes. While high concentrations of MPs are often considered detrimental to red wine quality, they are a crucial component of the varietal character of certain white wines[1]. The biosynthesis of IPMP in grapes is a complex process influenced by genetic and environmental factors. This guide provides an in-depth overview of the proposed biosynthetic pathway, presents quantitative data on MP concentrations, details relevant experimental protocols, and outlines the key enzymatic steps and regulatory aspects. Although the complete pathway has not been fully elucidated, the final O-methylation step is well-established[2][3].

The Proposed Biosynthetic Pathway

The biosynthesis of IPMP in grapes is believed to originate from amino acid metabolism[4]. The proposed pathway involves the condensation of a branched-chain amino acid, specifically L-valine, with a C2 compound, likely derived from glycine, to form a pyrazine (B50134) ring structure. This is followed by a critical methylation step to produce the final volatile compound.

Two primary pathways have been hypothesized for the formation of the pyrazine precursor:

-

Amino Acid Amidation Pathway: This pathway suggests the amidation of an amino acid followed by condensation with a dicarbonyl compound like glyoxal.

-

Amino Acid Condensation Pathway: This hypothesis involves the condensation of two amino acids to form a cyclic dipeptide (a diketopiperazine), which is then converted through several steps into a hydroxypyrazine[5].

For IPMP, the proposed precursor is the amino acid L-valine . The pathway culminates in the O-methylation of the non-volatile precursor, 2-hydroxy-3-isopropylpyrazine (IPHP), to the volatile IPMP[3][6]. This final, crucial step is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[6].

Several OMTs have been identified in Vitis vinifera, with VvOMT1, VvOMT2, and VvOMT3 showing the ability to methylate hydroxypyrazine precursors[7][8]. Specifically, VvOMT2 exhibits higher catalytic activity for IPHP compared to other hydroxypyrazines, suggesting its significant role in IPMP formation[8]. The expression of these genes is closely linked to the accumulation of MPs in grape berries[7][8].

Quantitative Data

The concentration of methoxypyrazines in grapes and wines is typically very low, measured in nanograms per liter (ng/L) or picograms per gram (pg/g). These compounds have extremely low sensory detection thresholds, making even minute quantities impactful on wine aroma[1][5]. Levels of IPMP can vary based on grape variety, maturity, and viticultural practices[9].

| Compound | Matrix | Concentration Range | Reference |

| IPMP | Grapes | Up to 48.7 ng/L | [9] |

| IPMP | Wine | 0.9 - 5.6 ng/L | [8] |

| IPMP | Wine | Typically < 4.5 ng/L | [9] |

| IBMP | Grapes | Undetectable to 18.4 pg/g | [10][11] |

| IBMP | Wine | Undetectable to 14.5 ng/L | [10][11] |

| SBMP | Grapes & Wine | Typically < 11.2 ng/L | [9] |

Table 1: Reported Concentrations of Methoxypyrazines in Grapes and Wine. Note: IBMP (3-isobutyl-2-methoxypyrazine) and SBMP (3-sec-butyl-2-methoxypyrazine) are included for comparison as they are often analyzed alongside IPMP.

The accumulation of MPs like IPMP peaks in the early stages of berry development (pre-véraison) and then generally decreases as the grape ripens[9][12]. This decrease is attributed to both dilution from berry growth and potential metabolic degradation influenced by factors like sunlight exposure and temperature[9][12].

Key Experimental Protocols

The quantification of IPMP and the characterization of its biosynthetic pathway require highly sensitive analytical techniques due to the compound's low concentration and high volatility.

A common workflow for analyzing IPMP involves sample preparation, extraction, and analysis by gas chromatography coupled with mass spectrometry (GC-MS).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is frequently used for its sensitivity and minimal solvent use.

-

Sample Preparation: Whole grape berries are homogenized, often by bead-milling, in the presence of a deuterated internal standard (e.g., IPMP-d3) to ensure accurate quantification[10][11].

-

Extraction: The homogenate is placed in a sealed vial. A solid-phase microextraction (SPME) fiber is exposed to the headspace above the sample. The vial is often heated (e.g., to 80°C) for a specific duration (e.g., 10-140 minutes) to promote the volatilization of MPs, which then adsorb onto the fiber[10][11].

-

Analysis: The SPME fiber is injected into the port of a gas chromatograph. The heat of the injection port desorbs the analytes onto the GC column. The compounds are separated by the GC and detected by a mass spectrometer (MS), often a time-of-flight (TOF) detector for high sensitivity and resolution[10][11]. The use of two-dimensional gas chromatography (GCxGC) can further resolve co-eluting interferences[10].

-

Quantification: The concentration of IPMP is determined by comparing its peak area to that of the known concentration of the deuterated internal standard.

This assay measures the activity of OMT enzymes responsible for the final step of IPMP biosynthesis.

-

Protein Extraction: Total protein is extracted from grape tissues (e.g., young shoots or unripe berries) using an appropriate buffer.

-

Assay Mixture: The crude protein extract is incubated with the substrate (IPHP) and the methyl donor, S-adenosyl-L-methionine (SAM), in a reaction buffer.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

-

Reaction Quenching & Extraction: The reaction is stopped, and the product (IPMP) is extracted from the aqueous mixture using an organic solvent like dichloromethane.

-

Analysis: The extracted IPMP is then quantified using GC-MS, as described above. The level of OMT activity is correlated with the amount of IPMP produced[6].

Regulation of Biosynthesis

The biosynthesis of IPMP is not constant throughout grape development and is heavily influenced by viticultural practices and environmental conditions.

-

Light Exposure: Increased sunlight exposure on the grape clusters is a primary factor in reducing MP concentrations[9][12]. Leaf removal in the fruit zone is a common viticultural practice used to manage herbaceous aromas by increasing this exposure[12]. The reduction effect is most significant when performed before véraison[12].

-

Temperature: Cooler ripening conditions are associated with higher levels of MPs, leading to more pronounced 'vegetative' aromas in the resulting wines[9]. Warmer temperatures appear to reduce the berries' ability to accumulate and retain methoxypyrazines[12].

-

Grape Maturity: IPMP concentrations tend to decrease as grapes ripen. Therefore, harvest timing is a critical factor in determining the final MP content in wine[9].

Conclusion

The biosynthesis of 2-isopropyl-3-methoxypyrazine in grapes is a multifaceted process originating from L-valine and culminating in an O-methylation step catalyzed by VvOMT enzymes. While the intermediate steps of the pathway require further genetic and biochemical confirmation, the final methylation reaction is well-understood. The concentration of IPMP is regulated by a complex interplay of genetic predisposition, berry development stage, and environmental factors, particularly light and temperature. The ability to manage these factors through viticultural practices provides a means to control the aromatic profile of wine, tailoring it to meet desired quality standards. Continued research into the upstream enzymatic steps and regulatory gene networks will further enhance our understanding and control of this potent flavor compound.

References

- 1. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosyl-L-methionine-dependent O-Methylation of 2-Hydroxy-3-alkylpyrazine in Wine Grapes: A Putative Final step of Methoxypyrazine Biosynthesis [agris.fao.org]

- 7. A methyltransferase essential for the methoxypyrazine-derived flavour of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tdx.cat [tdx.cat]

- 10. Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Earthy Aroma of Nature: A Technical Guide to 2-Isopropyl-3-Methoxypyrazine in Food Products

An in-depth exploration of the natural occurrence, analysis, and biosynthesis of a potent aroma compound.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Isopropyl-3-methoxypyrazine (B1215460) (IPMP) is a naturally occurring volatile organic compound that contributes significantly to the aroma profile of numerous food products. Characterized by its potent earthy, pea-like, and sometimes bell pepper-like aroma, IPMP can be a desirable flavor component at low concentrations but can also be responsible for off-flavors, such as the "ladybug taint" in wine.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of IPMP in various foods, detailed methodologies for its quantification, and an exploration of its biosynthetic pathways in plants.

Natural Occurrence of 2-Isopropyl-3-Methoxypyrazine

IPMP has been identified in a variety of food products, ranging from vegetables and fruits to beverages and dairy products. Its concentration can vary significantly depending on the food matrix, cultivar, ripeness, and processing methods. The following table summarizes the quantitative data on the natural occurrence of IPMP in select food products.

| Food Product | Concentration Range | Notes |

| Vegetables | ||

| Green Peas (Pisum sativum) | Prevalent, but specific concentration data is limited. | IPMP is a key contributor to the characteristic "green" aroma of peas.[3] |

| Cucumber (Cucumis sativus) | Identified as a prevalent methoxypyrazine. | Contributes to the fresh, green aroma profile.[4] |

| Bell Peppers (Capsicum annuum) | Detected, but not quantified in some studies. | While more known for 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), IPMP is also present. |

| Beverages | ||

| Wine (Vitis vinifera) | Red Wine: 1.03 - 2.29 ng/L; White Wine: 0.32 - 1.56 ng/L | Levels are influenced by grape variety, viticultural practices, and the presence of ladybugs during harvest.[2][5] |

| Grape Juice (Vitis vinifera) | Concord: 1.02 - 1.11 ng/L; Niagara: 0.74 - 0.84 ng/L | Can be an important component of the juice's flavor profile.[1] |

| Coffee (Coffea sp.) | Green Beans: ~21 ng/g; Roasted Beans: ~115 ng/g | Contributes to the "potato-taste defect" in some coffees. |

| Other Products | ||

| Milk and Milk Products | Detected, but not quantified. | |

| Farmstead Cheddar Cheese | Wrapper: 106 - 730 ppb; Rind: 39 - 444 ppb | Contributes to an "earthy/bell pepper" flavor and migrates from the surface inward during ripening. |

Experimental Protocols: Quantification of 2-Isopropyl-3-Methoxypyrazine

The accurate quantification of IPMP in food matrices is challenging due to its low concentrations (often in the ng/L or ng/kg range) and the complexity of the food matrix. The most common and effective method for its analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a generalized procedure for the analysis of IPMP in a food matrix. Optimization will be required for specific sample types.

1. Sample Preparation:

-

Solid Samples (e.g., vegetables, coffee beans): Homogenize a representative sample (e.g., 1-5 g) cryogenically or with a high-speed blender. For dry samples, addition of a specific volume of deionized water or a salt solution may be necessary to facilitate volatile release.

-

Liquid Samples (e.g., wine, juice): Pipette a known volume (e.g., 5-10 mL) into a headspace vial. For alcoholic beverages, dilution with deionized water may be necessary to reduce ethanol (B145695) interference.[9]

-

Internal Standard: Add a known concentration of a suitable internal standard, such as a deuterated analog of IPMP (e.g., d3-IPMP), to each sample for accurate quantification.

-

Matrix Modification: Add a salt, typically sodium chloride (NaCl), to the sample vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

2. HS-SPME Procedure:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of methoxypyrazines due to its high affinity for these compounds.[7]

-

Incubation/Equilibration: Place the sealed vial in a temperature-controlled agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-WAX, is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Key ions for IPMP (m/z) are monitored for quantification and confirmation.

-

4. Quantification:

-

A calibration curve is constructed using standards of known IPMP concentrations. The concentration of IPMP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Caption: General workflow for the analysis of 2-isopropyl-3-methoxypyrazine in food samples.

Biosynthetic Pathway

The biosynthesis of methoxypyrazines in plants is a complex process that is not yet fully elucidated. However, research, particularly in grapevines, has identified key steps and precursors. The final step involves the O-methylation of a hydroxypyrazine precursor, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Amino acids, such as valine and glycine, are believed to be the initial building blocks.

Caption: Proposed biosynthetic pathway of 2-isopropyl-3-methoxypyrazine in plants.

Conclusion

2-Isopropyl-3-methoxypyrazine is a pivotal aroma compound that shapes the sensory perception of a wide array of food products. Its presence, whether desired or as a contaminant, necessitates accurate and sensitive analytical methods for its detection and quantification. The HS-SPME-GC-MS technique has proven to be a robust tool for this purpose. Further research into the complete biosynthetic pathway of IPMP in various plants will provide a deeper understanding of how its formation can be influenced by agricultural and processing practices, ultimately allowing for better control over the flavor profiles of food and beverages.

References

- 1. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Multifaceted Role of 2-isopropyl-3-methoxypyrazine in Insect Chemical Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) is a volatile organic compound that plays a pivotal role in the chemical communication systems of numerous insect species. Possessing a characteristic nutty and earthy odor, this methoxypyrazine serves as a crucial semiochemical, mediating a variety of behaviors essential for survival and reproduction. This technical guide provides an in-depth exploration of the functions of IPMP as a defensive allomone, an aggregation pheromone, and an alarm signal in insects. Detailed experimental protocols for the study of this compound are provided, alongside quantitative data on its effects and visualizations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies and other chemical-based interventions.

Introduction

Chemical communication is a fundamental aspect of insect life, governing interactions related to mating, foraging, defense, and social organization. Semiochemicals, the chemical signals that mediate these interactions, are classified based on the context of the interaction. 2-isopropyl-3-methoxypyrazine (IPMP) is a prominent example of a semiochemical with diverse functions across different insect taxa.

Initially identified as a potent odorant in various plants, IPMP has been extensively studied for its role in insect chemical ecology. In many species of ladybird beetles (Coleoptera: Coccinellidae), such as the multicolored Asian lady beetle, Harmonia axyridis, IPMP is a key component of their chemical defense system.[1][2] It is released through a process known as reflex bleeding, where a noxious hemolymph containing IPMP is exuded from the leg joints to deter predators.[2] This defensive function is often coupled with aposematism, where the insect's conspicuous coloration warns potential predators of its chemical defenses.

Beyond its role in defense, IPMP also functions as an aggregation pheromone, particularly in diapausing (hibernating) ladybird beetles. This chemical cue facilitates the formation of large overwintering aggregations, which is believed to enhance survival during harsh environmental conditions. Furthermore, in some social insects, such as certain ant species, related pyrazine (B50134) compounds act as alarm pheromones, rapidly alerting colony members to threats and eliciting defensive behaviors. This guide will delve into the technical details of these roles, presenting the available quantitative data and the methodologies used to elucidate them.

Quantitative Data on IPMP in Insect Chemical Signaling

The concentration of IPMP and the behavioral and physiological responses it elicits are critical for understanding its ecological significance. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of 2-isopropyl-3-methoxypyrazine and Related Methoxypyrazines in Ladybird Beetles

| Insect Species | Compound | Concentration (pg/insect) | Method of Analysis | Reference |

| Harmonia axyridis | IPMP | Varies by life stage (e.g., higher in adults than larvae) | SPME-GC-MS | [3] |

| Harmonia axyridis | IPMP, SBMP, IBMP | Not specified in pg/insect, but detected | Headspace GC-MS | [4] |

| Coccinella septempunctata | IPMP | Detected | Headspace GC-MS | [4] |

| Hippodamia convergens | IPMP, SBMP, IBMP | Highest relative amounts among the three species tested | Headspace GC-MS | [4] |

Note: IPMP = 2-isopropyl-3-methoxypyrazine, SBMP = 2-sec-butyl-3-methoxypyrazine, IBMP = 2-isobutyl-3-methoxypyrazine. SPME-GC-MS = Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry.

Table 2: Behavioral and Electrophysiological Responses of Insects to Methoxypyrazines

| Insect Species | Compound | Bioassay | Dose/Concentration | Observed Response | Reference |

| Labidostomis lusitanica (Leaf Beetle) | 2-isobutyl-3-methoxypyrazine | Olfactometer | 0.1 µg | 68% of males chose the arm with the compound. | [2] |

| Labidostomis lusitanica (Leaf Beetle) | 2-isobutyl-3-methoxypyrazine | Olfactometer | 10 µg | Significant aversive effect in males. | [2] |

| Labidostomis lusitanica (Leaf Beetle) | 2-isobutyl-3-methoxypyrazine | EAG | 1, 10, 100 µg | Dose-dependent increase in antennal response. Females showed a higher sensitivity than males. | [2][5] |

| Solenopsis invicta (Fire Ant) | 2-ethyl-3,6-dimethylpyrazine | Alarm Bioassay | 1 ng/µl | Alarm response not significantly different from the positive control (shaken ants). | [2] |

| Various Insect Species | 2-ethyl-3,6(5)-dimethylpyrazine | EAG | Not specified | Elicited significant EAG responses in a wide range of species, including lady beetles. | [6] |

Note: EAG = Electroantennography. The data for Labidostomis lusitanica and Solenopsis invicta are for related methoxypyrazine compounds and are included to provide context for the types of responses and doses that are relevant in insect chemical signaling.

Experimental Protocols

The study of IPMP in insect chemical signaling involves a range of specialized techniques. This section provides detailed methodologies for key experiments.

Extraction and Quantification of IPMP from Insects

Method: Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This non-lethal method is ideal for analyzing the volatile and semi-volatile compounds released by insects.

-

SPME Fiber Selection and Conditioning:

-

Select a suitable SPME fiber. A non-polar fiber such as polydimethylsiloxane (B3030410) (PDMS) is often effective for pyrazines.

-

Condition the fiber in the GC injection port according to the manufacturer's instructions to remove contaminants. For example, a 7 µm PDMS fiber may be conditioned at 320°C for 1 hour.[1]

-

-

Sample Preparation:

-

Place a live insect or a specific body part (e.g., from which reflex blood is secreted) into a sealed glass vial.

-

For headspace analysis, allow the volatiles to equilibrate in the vial for a predetermined time.

-

-

SPME Sampling:

-

Expose the conditioned SPME fiber to the headspace of the vial for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Alternatively, for direct contact sampling, gently rub the fiber on the insect's cuticle.[1]

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of the GC-MS. The high temperature will desorb the analytes from the fiber onto the GC column.

-

Use a non-polar capillary column (e.g., DB-5) for separation.

-

Program the GC oven temperature to achieve optimal separation of the compounds of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C).

-

The mass spectrometer is used for the identification and quantification of the eluted compounds. Identification is based on the mass spectrum of the compound compared to a library of known spectra. Quantification is typically performed using an external or internal standard.

-

Behavioral Bioassays

Method: Y-Tube Olfactometer Bioassay for Aggregation Response

This assay is used to determine the behavioral response of an insect to a chemical cue.

-

Apparatus:

-

A Y-shaped glass tube with a central arm for introducing the insect and two side arms that lead to odor sources.

-

An air pump to deliver a continuous and controlled flow of purified and humidified air through each arm.[7]

-

-

Odor Source Preparation:

-

A solution of synthetic IPMP in a suitable solvent (e.g., mineral oil or hexane) at a specific concentration is applied to a filter paper.

-

A filter paper with the solvent alone serves as the control.

-

Place the filter papers in separate chambers connected to the two arms of the olfactometer.

-

-

Experimental Procedure:

-

Introduce a single insect into the central arm of the olfactometer.

-

Allow the insect a set amount of time (e.g., 10 minutes) to choose between the two arms.

-

A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 2 cm for at least 20 seconds).[2]

-

The first choice and the time spent in each arm are recorded.

-

The apparatus should be cleaned thoroughly with a solvent (e.g., hexane) between trials, and the position of the treatment and control arms should be alternated to avoid positional bias.[8]

-

Electrophysiological Bioassays

Method: Electroantennography (EAG) for Olfactory Sensitivity

EAG measures the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant, providing a measure of the insect's ability to detect the compound.[9]

-

Antenna Preparation:

-

Anesthetize an insect by chilling it.

-

Excise one antenna at its base.

-

Mount the excised antenna between two electrodes using a conductive gel. The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.[9]

-

-

Stimulus Delivery:

-

Prepare a series of dilutions of synthetic IPMP in a solvent.

-

Apply a known volume of each dilution onto a filter paper strip and place it inside a Pasteur pipette.

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A puff of air is delivered through the pipette, carrying the odorant to the antenna.

-

-

Data Recording and Analysis:

-

The electrical response (depolarization) of the antenna is amplified and recorded.

-

The amplitude of the EAG response is measured for each stimulus concentration.

-

A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aposematic signaling pathway in ladybird beetles.

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Headspace gas chromatography-mass spectrometry: a fast approach to the identification and determination of 2-alkyl-3- methoxypyrazine pheromones in ladybugs - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Determining the Olfactory Threshold of 2-isopropyl-3-methoxypyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the olfactory threshold of 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), a potent aroma compound with significant implications in the food, beverage, and sensory science industries. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate a deeper understanding for research, quality control, and drug development applications.

Quantitative Olfactory Threshold Data for 2-isopropyl-3-methoxypyrazine (IPMP)

The olfactory threshold of IPMP is exceptionally low, making it a powerful contributor to the aroma profile of various products, even at trace concentrations. The perception of its characteristic "green" aromas, often described as green bell pepper, earthy, or pea-like, is highly dependent on the medium in which it is present. The following tables summarize the reported olfactory detection and recognition thresholds for IPMP in different matrices.

Table 1: Olfactory Detection Threshold of 2-isopropyl-3-methoxypyrazine (IPMP)

| Matrix | Threshold Concentration (ng/L) | Method | Reference(s) |

| Air | 0.0005 - 0.001 | Not Specified | [1] |

| Water | 1 - 2 | Not Specified | [1] |

| White Wine | 0.32 - 1.56 | ASTM E679 | [2] |

| Red Wine | 1.03 - 2.29 | ASTM E679 | [2] |

| Grape Juice (Concord) | 1.11 (orthonasal), 1.02 (retronasal) | ASTM E679 | [3] |

| Grape Juice (Niagara) | 0.74 (orthonasal), 0.84 (retronasal) | ASTM E679 | [3] |

Table 2: Olfactory Recognition Threshold of 2-isopropyl-3-methoxypyrazine (IPMP)

| Matrix | Threshold Concentration (ng/L) | Method | Reference(s) |

| Wine | 0.3 - 16 | Not Specified | [2] |

Experimental Protocols

Accurate determination of olfactory thresholds requires rigorous and standardized experimental procedures. The following sections detail the key methodologies cited in the literature for IPMP analysis.

Olfactory Threshold Determination via ASTM E679

The American Society for Testing and Materials (ASTM) E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted method for determining sensory thresholds.[4][5][6][7]

A trained sensory panel is critical for reliable threshold determination.

-

Recruitment: Recruit 10-25 individuals who are available, motivated, and have no known olfactory impairments.[8]

-

Screening: Screen candidates for their ability to detect and describe basic odors using standardized odor recognition tests. Assess their sensory acuity and consistency.[8][9]

-

Training:

-

Familiarize panelists with the specific aroma of IPMP using reference standards at various concentrations in the relevant matrix (e.g., wine, water).[8]

-

Develop a consensus vocabulary to describe the perceived aroma (e.g., "green bell pepper," "earthy," "pea").[8]

-

Train panelists on the 3-Alternative Forced-Choice (3-AFC) test procedure. In a 3-AFC test, panelists are presented with three samples, two of which are blanks (the medium alone) and one contains the odorant. They must identify the different sample.[8]

-

Monitor panelist performance for consistency and repeatability over several training sessions.[8]

-

-

Stock Solution: Prepare a stock solution of IPMP of a known concentration in a suitable solvent (e.g., ethanol).

-

Ascending Concentration Series: Prepare a series of dilutions of the IPMP stock solution in the desired matrix (e.g., odor-free water, a specific wine). The concentrations should be in ascending order, with a constant dilution factor between each step (typically a factor of 2 or 3).[7] The series should start at a concentration well below the expected threshold and extend to a concentration that is clearly perceivable.

-

Environment: Conduct the sensory evaluation in a well-ventilated, odor-free environment with controlled temperature and humidity.[8]

-

Presentation: Present the samples to the panelists in sniffing jars with Teflon-lined caps (B75204) to prevent aroma scalping.[8] The order of presentation of the three samples (two blanks, one spiked) within each concentration step should be randomized for each panelist.

-

Evaluation: Panelists start with the lowest concentration set and proceed to higher concentrations. For each set, they must choose the sample they believe is different, even if they are not certain. A break of at least 5 minutes between sample sets is recommended to prevent olfactory fatigue.[10]

The individual threshold, known as the Best-Estimate Threshold (BET), is calculated as the geometric mean of the last incorrect concentration and the first correct concentration in the ascending series. The group threshold is the geometric mean of the individual BETs.[3]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which volatile compounds in a complex mixture contribute to its aroma.

Volatile compounds, including IPMP, are typically extracted from the sample matrix using methods such as:

-

Headspace Solid-Phase Microextraction (HS-SPME): A sensitive and solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. For IPMP analysis, a Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/Carboxen™/PDMS) fiber is often used.[11]

-

Solvent Extraction: Using a suitable organic solvent to extract the aroma compounds.

-

Steam Distillation: A method to separate volatile compounds from a non-volatile matrix.

The extracted volatiles are then analyzed by a gas chromatograph coupled with an olfactometry port.

-

Gas Chromatograph (GC):

-

Column: A capillary column is used to separate the volatile compounds. For pyrazine (B50134) analysis, a non-polar or mid-polar column is often employed (e.g., DB-5ms, ZB-WAXplus).[10]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A temperature program is used to elute the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 230-250°C).[10][12]

-

-

Olfactometry (O) Port: The effluent from the GC column is split, with one part going to a chemical detector (e.g., Mass Spectrometer) and the other to a heated sniffing port. A trained sensory panelist sniffs the effluent and records the retention time, odor descriptor, and intensity of each perceived aroma.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the perception and determination of the olfactory threshold of IPMP.

Olfactory Signaling Pathway for 2-isopropyl-3-methoxypyrazine

The perception of IPMP begins with its interaction with a specific olfactory receptor in the nasal epithelium, triggering a cascade of intracellular events that leads to a neural signal being sent to the brain.

References

- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. img.antpedia.com [img.antpedia.com]

- 8. benchchem.com [benchchem.com]

- 9. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]

- 10. benchchem.com [benchchem.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. mdpi.com [mdpi.com]

The Metabolic Pathway of Methoxypyrazines in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of methoxypyrazines (MPs) in Vitis vinifera (grapevines). Methoxypyrazines are potent aroma compounds responsible for the characteristic "green" or "vegetative" notes in many wine grape varieties, such as Sauvignon blanc, Cabernet Sauvignon, and Merlot. Understanding their biosynthesis and degradation is crucial for managing wine style and quality. This document details the biochemical pathways, presents quantitative data, outlines experimental protocols for their analysis, and provides visual representations of the key processes.

The Metabolic Pathway of Methoxypyrazines

The concentration of methoxypyrazines in grape berries is the net result of their biosynthesis and degradation, which are influenced by genetic factors, viticultural practices, and environmental conditions.

Biosynthesis

The biosynthesis of the most significant methoxypyrazines in grapes, namely 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP), is believed to originate from amino acid metabolism.[1] While the complete pathway is not fully elucidated, the final and critical step has been identified.[1][2]

The proposed pathway begins with the branched-chain amino acids L-leucine, L-valine, and L-isoleucine, which serve as the precursors for IBMP, IPMP, and SBMP, respectively. These amino acids are thought to react with an α-dicarbonyl compound, potentially glyoxal, to form non-volatile 2-hydroxy-3-alkylpyrazines (HPs), such as 2-hydroxy-3-isobutylpyrazine (IBHP).[3]

The final step in the biosynthesis is the O-methylation of these hydroxypyrazine intermediates. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5] In Vitis vinifera, several O-methyltransferase genes have been identified, with VvOMT3 being pinpointed as a key gene for IBMP biosynthesis due to its high specificity and efficiency for methylating IBHP.[6][7]

Degradation

The concentration of methoxypyrazines in grapes typically peaks early in berry development and then declines sharply from veraison (the onset of ripening) to harvest.[8][9] This decrease is attributed to several factors, including photodegradation and enzymatic degradation.

Sunlight exposure is a major factor in reducing MP levels.[10] While photodegradation was initially thought to be the primary mechanism, more recent studies suggest that temperature-dependent enzymatic degradation, specifically O-demethylation, also plays a significant role.[11] Warmer temperatures, especially during the ripening period, are correlated with lower MP concentrations in the fruit.[11][12]

Quantitative Data on Methoxypyrazine Concentrations

The concentration of methoxypyrazines in grapes and wine is highly variable and depends on the grape variety, climate, and viticultural practices. The following tables summarize typical concentration ranges found in the literature.

| Methoxypyrazine | Grape Variety | Concentration Range in Grapes (ng/L or ng/kg) | Concentration Range in Wine (ng/L) | Reference |

| IBMP | Cabernet Sauvignon | up to 307 | 0.6 - 38.1 | [13][14] |

| Sauvignon blanc | 0.6 - 78.5 | 0.6 - 38.1 | [9] | |

| Merlot | - | 4 - 16 | [13] | |

| IPMP | Cabernet Sauvignon | up to 48.7 | up to 4.5 | [13] |

| Sauvignon blanc | 0.2 - 6.8 | 0.9 - 5.6 | [9] | |

| SBMP | Cabernet Sauvignon | < 11.2 | < 11.2 | [13] |

| Sauvignon blanc | 0.1 - 1.0 | 0.1 - 1.0 | [9] |

Table 1: Concentration of Major Methoxypyrazines in Vitis vinifera Grapes and Wine.

| Factor | Effect on MP Concentration | Reference |

| Sunlight Exposure | Increased exposure leads to lower MP levels. | [8][10] |

| Temperature | Higher ripening temperatures decrease MP concentrations. | [11][12] |

| Grape Maturity | MP levels decrease significantly from veraison to harvest. | [8][9] |

| Vine Vigor | Higher vigor can lead to more shading and higher MP levels. | [11] |

Table 2: Key Factors Influencing Methoxypyrazine Concentrations in Grapes.

Experimental Protocols for Methoxypyrazine Analysis

The analysis of methoxypyrazines is challenging due to their low concentrations (in the parts per trillion range) and the complexity of the grape and wine matrix.[15] The most common analytical approach involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Grape Sample Preparation : A representative sample of grape berries is collected. The berries are typically frozen in liquid nitrogen and ground to a fine powder to ensure homogeneity.[16]

-

Extraction : Solid-Phase Microextraction (SPME) is a widely used technique for extracting and concentrating MPs from the sample matrix.[15][16]

-

A known weight of the homogenized grape sample or a measured volume of wine is placed in a sealed vial.

-

An internal standard, such as a deuterated analog of the target MP (e.g., d3-IBMP), is added for accurate quantification.[15]

-

The sample is often heated and agitated to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample for a defined period to adsorb the analytes.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed MPs are thermally desorbed.

-

Chromatographic Separation : The desorbed compounds are separated on a capillary column (e.g., a wax-based column like CP-WAX 57 CB) based on their volatility and affinity for the stationary phase.[16]

-

Detection and Quantification : The separated compounds are detected by a mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity, comparing the response of the target analyte to that of the internal standard.[17]

Conclusion

The metabolic pathway of methoxypyrazines in Vitis vinifera is a complex process involving the conversion of amino acid precursors to volatile aroma compounds. The final methylation step, catalyzed by O-methyltransferases, is a key control point in their biosynthesis. The subsequent degradation of these compounds, driven by environmental factors such as sunlight and temperature, ultimately determines their concentration in mature grapes and the resulting wine. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these potent flavor compounds, enabling researchers and wine producers to better understand and manage their impact on wine quality.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EnoViti: Methoxypyrazine Biosynthesis in Cabernet Sauvignon [enoviti-hanumangirl.blogspot.com]

- 8. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 9. Methoxypyrazines in Sauvignon blanc Grapes and Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 10. gravitywinehouse.com [gravitywinehouse.com]

- 11. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tdx.cat [tdx.cat]

- 14. researchgate.net [researchgate.net]

- 15. tesisenred.net [tesisenred.net]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Green Aromas: A Technical Guide to the Precursors of 3-Alkyl-2-Methoxypyrazine Biosynthesis in Plants

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathways of 3-alkyl-2-methoxypyrazines (MPs), potent aroma compounds responsible for the characteristic "green" or "vegetal" notes in many plants. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the precursor molecules, quantitative data, and detailed experimental methodologies for their study.

Introduction: The Chemistry of "Green"

3-Alkyl-2-methoxypyrazines (MPs) are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma profile of various plants, including grapes (Vitis vinifera), bell peppers (Capsicum annuum), and coffee.[1][2] While they can be desirable at low concentrations, imparting complexity to flavors and fragrances, excessive levels are often considered a defect, particularly in the wine industry.[3][4] Understanding the biosynthesis of these molecules is crucial for managing their concentrations in agricultural products and for potential applications in the flavor, fragrance, and pharmaceutical industries. This guide focuses on the foundational precursors that initiate the biosynthetic cascade leading to the formation of these impactful compounds.

The Building Blocks: Primary Precursors of 3-Alkyl-2-Methoxypyrazine Biosynthesis

The biosynthesis of 3-alkyl-2-methoxypyrazines originates from common primary metabolites, primarily amino acids and their corresponding α-keto acids.[5] The specific amino acid precursor dictates the alkyl side chain of the resulting methoxypyrazine.

-

L-Leucine is the precursor to 3-isobutyl-2-methoxypyrazine (IBMP), which is characterized by a bell pepper or herbaceous aroma.

-

L-Isoleucine leads to the formation of 3-sec-butyl-2-methoxypyrazine (SBMP), also contributing to green aromas.

-

L-Valine is the precursor for 3-isopropyl-2-methoxypyrazine (IPMP), which has an aroma often described as pea-like or earthy.[6]

In addition to these branched-chain amino acids, recent studies have highlighted the crucial role of L-serine and its metabolic products, such as glycine and glyoxylic acid , in providing the carbon and nitrogen atoms for the pyrazine (B50134) ring itself. This discovery suggests a significant metabolic link between methoxypyrazine biosynthesis and photorespiration.[5]

Quantitative Analysis of Precursor Concentrations

The concentration of precursor molecules in plant tissues is a key factor influencing the final concentration of 3-alkyl-2-methoxypyrazines. The following tables summarize the reported concentrations of the primary amino acid precursors in grape berries (Vitis vinifera), a well-studied model system for MP biosynthesis. Data for α-keto acids are less commonly reported and represent an area for future research.

| Amino Acid | Cultivar | Tissue | Developmental Stage | Concentration (mg/L or mg/kg FW) | Reference |

| L-Leucine | Malvasia Istriana | Juice | Berries begin to color | ~5 - 15 | [7] |

| Malvasia Istriana | Juice | Harvest ripe | ~2 - 10 | [7] | |

| Pinot Noir | Berries | Harvest | ~20 - 40 | [8] | |

| L-Isoleucine | Noble (Vitis rotundifolia) | Juice | Veraison | ~15 - 25 | [4] |

| Noble (Vitis rotundifolia) | Juice | Ripe | ~5 - 15 | [4] | |

| Pinot Noir | Berries | Harvest | ~15 - 30 | [8] | |

| L-Valine | Noble (Vitis rotundifolia) | Juice | Veraison | ~20 - 35 | [4] |

| Noble (Vitis rotundifolia) | Juice | Ripe | ~10 - 20 | [4] | |

| Pinot Noir | Berries | Harvest | ~25 - 50 | [8] | |

| L-Serine | Malvasia Istriana | Juice | Berries begin to color | ~25 - 40 | [7] |

| Malvasia Istriana | Juice | Harvest ripe | ~15 - 30 | [7] | |

| Pinot Noir | Berries | Harvest | ~30 - 60 | [8] |

Biosynthetic Pathway of 3-Alkyl-2-Methoxypyrazines

The conversion of amino acids into 3-alkyl-2-methoxypyrazines is a multi-step process. While the final methylation step is well-characterized, the intermediate enzymatic reactions are still the subject of ongoing research and are often presented as putative pathways.

Proposed Initial Steps: Formation of the Hydroxypyrazine Intermediate

The initial steps are believed to involve the condensation of an α-dicarbonyl compound (derived from L-serine, glycine, or glyoxylic acid) with an amino acid (L-leucine, L-isoleucine, or L-valine) to form a 3-alkyl-2-hydroxypyrazine intermediate.[5] The exact enzymatic machinery catalyzing these condensation and cyclization reactions in plants has not yet been fully elucidated.

Caption: Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines.

The Final Step: O-Methylation

The terminal and best-understood step in the biosynthesis is the O-methylation of the 3-alkyl-2-hydroxypyrazine intermediate. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][4] In Vitis vinifera, several OMTs (VvOMTs) have been identified and characterized, demonstrating their specificity for different hydroxypyrazine substrates.[3]

Experimental Protocols

In Vivo Feeding with Stable Isotope-Labeled Precursors

This method is used to trace the incorporation of precursors into the final methoxypyrazine product, providing direct evidence for the biosynthetic pathway.[1][7]

Experimental Workflow:

Caption: Workflow for stable isotope feeding experiments.

Detailed Methodology:

-

Plant Material: Select healthy, developmentally appropriate plant tissue (e.g., pre-veraison grape berries).

-

Labeled Precursor: Prepare a sterile solution of the stable isotope-labeled precursor (e.g., [¹³C₆]-L-leucine) in a suitable buffer.

-

Administration: Introduce the labeled precursor to the plant tissue. This can be done through various methods such as microinjection into the tissue, vacuum infiltration, or incubation of tissue slices in the precursor solution.

-

Incubation: Incubate the plant material under controlled conditions (light, temperature) for a defined period to allow for metabolic conversion.

-

Metabolite Extraction: At the end of the incubation period, immediately quench metabolic activity by flash-freezing the tissue in liquid nitrogen. Homogenize the frozen tissue and extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Analysis: Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to detect the incorporation of the stable isotope label into the target methoxypyrazines.

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This is a widely used method for the sensitive detection and quantification of volatile and semi-volatile compounds like methoxypyrazines from a sample matrix.[8]

Detailed Methodology:

-

Sample Preparation: Homogenize the plant tissue in a saturated NaCl solution in a sealed headspace vial. An internal standard (e.g., deuterated IBMP) should be added for accurate quantification.

-

Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatiles to partition into the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption and Analysis: Desorb the analytes from the SPME fiber in the hot injection port of a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Quantification: Identify and quantify the methoxypyrazines based on their retention times and mass spectra, using the internal standard for calibration.

O-Methyltransferase (OMT) Enzyme Assay

This assay is used to determine the activity of OMT enzymes in converting hydroxypyrazines to methoxypyrazines.

Detailed Methodology:

-

Protein Extraction: Extract total protein from the plant tissue of interest using an appropriate extraction buffer.

-

Recombinant Enzyme Expression and Purification (Optional): For detailed kinetic studies, the OMT gene can be cloned and expressed in a heterologous system (e.g., E. coli), and the recombinant protein purified.

-

Assay Mixture: Prepare a reaction mixture containing the protein extract or purified enzyme, the 3-alkyl-2-hydroxypyrazine substrate, and the methyl donor, S-adenosyl-L-methionine (SAM), in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

-

Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the resulting 3-alkyl-2-methoxypyrazine product with an organic solvent.

-

Analysis: Quantify the amount of methoxypyrazine produced using GC-MS or HPLC.

Conclusion and Future Directions

The biosynthesis of 3-alkyl-2-methoxypyrazines is a complex process that begins with common amino acid precursors. While significant progress has been made in identifying the key building blocks and the final enzymatic step, the intermediate reactions leading to the formation of the pyrazine ring in plants remain an active area of investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate these pathways. A deeper understanding of the genetic and enzymatic regulation of MP biosynthesis will enable more precise control over the flavor and aroma profiles of important agricultural crops and open new avenues for the biotechnological production of these potent aroma compounds.

References

- 1. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis viniferaO-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

2-isopropyl-3-methoxypyrazine as a potential biomarker in food consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Isopropyl-3-methoxypyrazine (B1215460) (IPMP) is a potent, naturally occurring aromatic compound found in a variety of foods, including bell peppers, coffee, and certain wines. Its distinct earthy and pea-like aroma contributes significantly to the sensory profile of these products. Beyond its role as a flavor compound, the presence of IPMP in specific foods and its likely metabolic pathway present an opportunity for its use as a dietary biomarker. This technical guide provides a comprehensive overview of the current state of knowledge regarding IPMP as a potential biomarker of food consumption. It details the occurrence of IPMP in foods, its hypothesized metabolism in humans, and proposed analytical methodologies for its detection and quantification in biological matrices. Furthermore, this document outlines the necessary steps and experimental protocols for the validation of IPMP and its metabolites as robust and reliable dietary biomarkers, intended to guide researchers, scientists, and drug development professionals in this field.

Introduction to 2-Isopropyl-3-methoxypyrazine (IPMP)

2-Isopropyl-3-methoxypyrazine is an alkylpyrazine, a class of heterocyclic aromatic compounds.[1][2] It is recognized for its extremely low odor detection threshold, making it a significant contributor to the aroma of various foods even at trace concentrations.[3] The presence of IPMP has been confirmed in several food items, suggesting its potential as a specific indicator of their consumption.[1][2] A reliable biomarker for the intake of these foods would be a valuable tool in nutritional epidemiology, helping to objectively assess dietary patterns and their correlation with health and disease.

Occurrence of IPMP in Foods

The concentration of IPMP can vary significantly depending on the food item, its variety, ripeness, and processing conditions. The following table summarizes the reported concentrations of IPMP in various foods.

| Food Item | Typical Concentration Range | Reference |

| Green Bell Pepper | Not explicitly quantified, but a key aroma component. | [1] |

| Red/Orange/Yellow Bell Peppers | Detected, but not quantified. | [1] |

| Coffee (Green Beans) | ~21 ng/g | [4] |

| Coffee (Roasted Beans) | ~115 ng/g | [4] |

| Wine (Red) | 1.03 - 2.29 ng/L (detection threshold) | [5] |

| Wine (White) | 0.32 - 1.56 ng/L (detection threshold) | [5] |

| Grape Juice | 0.74 - 1.11 ng/L (detection threshold) | [6] |

Hypothesized Metabolism of IPMP in Humans

Direct studies on the metabolism of 2-isopropyl-3-methoxypyrazine in humans are currently unavailable. However, research on the metabolism of other alkylpyrazines found in coffee provides a strong basis for a hypothesized metabolic pathway.[7][8] It is proposed that after ingestion, IPMP undergoes hepatic metabolism primarily through oxidation of the isopropyl side chain. This would likely result in the formation of a primary alcohol, which is then further oxidized to a carboxylic acid. The resulting 3-(2-carboxypropyl)-2-methoxypyrazine would be a more polar and water-soluble compound, facilitating its excretion in urine. The pyrazine (B50134) ring itself is generally stable and not cleaved in human metabolism.[9]

Below is a diagram illustrating the hypothesized metabolic pathway of IPMP.

Caption: Hypothesized metabolic pathway of 2-isopropyl-3-methoxypyrazine in humans.

Analytical Methodologies for Biomarker Quantification

The successful validation of IPMP as a dietary biomarker hinges on the development of a sensitive and specific analytical method for its quantification in human biological matrices, primarily urine. Based on established methods for other pyrazines and their metabolites, a combination of solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) is a promising approach. Due to the polar nature of the hypothesized carboxylic acid metabolite, derivatization is likely necessary to improve its volatility for GC-MS analysis.

Proposed Experimental Protocol for Urinary Metabolite Analysis

The following protocol is a proposed methodology for the quantification of the hypothesized IPMP metabolite, 3-(2-carboxypropyl)-2-methoxypyrazine, in human urine.

1. Sample Collection and Storage:

-

Collect 24-hour or spot urine samples from subjects.

-

Immediately freeze samples at -80°C until analysis to prevent degradation.

2. Sample Preparation and Extraction:

-

Thaw urine samples on ice.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to remove particulate matter.

-

Spike the supernatant with a suitable internal standard (e.g., a deuterated analog of the target metabolite).

-

Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to isolate the acidic metabolite.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the urine sample.

-

Wash with a non-polar solvent to remove interferences.

-

Elute the metabolite with an acidified organic solvent.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid group to a more volatile trimethylsilyl (B98337) (TMS) ester.

-

Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection Mode: Splitless.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification of the derivatized metabolite and internal standard.

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for the analysis of IPMP metabolites in urine.

Validation of IPMP as a Dietary Biomarker

To establish IPMP or its metabolites as validated dietary biomarkers, a series of studies are required to address key validation criteria.

| Validation Criterion | Required Studies and Considerations |

| Plausibility | Confirmation of the metabolic pathway of IPMP in humans through in vivo studies, identifying the major metabolites. |

| Dose-Response | A controlled intervention study where participants consume varying, known amounts of an IPMP-rich food (e.g., bell peppers). Urinary excretion of the biomarker should correlate with intake. |

| Time-Response | Characterization of the pharmacokinetic profile of the biomarker, including time to maximum excretion and elimination half-life, through time-course urine collection after a single dose of an IPMP-containing food. |

| Robustness | Evaluation of the biomarker's performance in the context of a mixed diet to ensure that other dietary components do not interfere with its measurement or metabolism. |

| Reliability | Comparison of biomarker levels with self-reported dietary intake data from food frequency questionnaires or 24-hour recalls in an observational study. |

| Stability | Assessment of the chemical stability of the biomarker in urine under various storage conditions (e.g., temperature, freeze-thaw cycles). |

| Analytical Performance | Thorough validation of the analytical method for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). |

| Inter-laboratory Reproducibility | The analytical method should be reproducible in different laboratories to ensure consistency of results across studies. |

The logical relationship for the validation process is depicted below.

Caption: Logical workflow for the validation of IPMP as a dietary biomarker.

Future Outlook and Conclusion

2-Isopropyl-3-methoxypyrazine holds promise as a potential biomarker for the consumption of specific foods. Its presence in a limited number of food items and the high likelihood of a distinct metabolic pathway make it an attractive candidate for further investigation. However, significant research is required to validate its utility. The immediate priorities are to confirm its metabolic fate in humans and to develop and validate a robust analytical method for the quantification of its metabolites in urine. Subsequent human intervention and observational studies will be crucial to establish a clear dose-response relationship and to assess its reliability in a real-world dietary context. This guide provides a foundational framework and detailed proposed methodologies to steer these future research endeavors. Successful validation of IPMP as a dietary biomarker would provide a valuable objective tool for nutritional research and could have applications in clinical studies and public health monitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340) [hmdb.ca]

- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP-MP Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Food Intake Biomarkers for Red Bell Peppers in Human Urine Based on HPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of urinary metabolites of 2-isopropylnaphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Gold Standard in Flavor and Fragrance Analysis: 2-Isopropyl-3-methoxypyrazine-d7 as an Internal Standard for GC-MS

In the precise world of analytical chemistry, particularly in the food, beverage, and fragrance industries, accurate quantification of potent aroma compounds is paramount. 2-Isopropyl-3-methoxypyrazine (B1215460) (IPMP) is a key compound, responsible for characteristic "bell pepper" or "earthy" aromas in products like wine and coffee.[1] Given its extremely low odor threshold, even minute variations in its concentration can significantly impact the sensory profile of a product.[2][3] To achieve the necessary accuracy and precision in these analyses, the use of a stable isotope-labeled internal standard is the industry benchmark.[4] 2-Isopropyl-3-methoxypyrazine-d7 (IPMP-d7), a deuterated analog of IPMP, serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) analysis, ensuring robust and reliable quantification.

This application note provides a comprehensive overview and detailed protocols for the use of 2-Isopropyl-3-methoxypyrazine-d7 as an internal standard in GC-MS analysis. It is intended for researchers, scientists, and quality control professionals in the fields of food science, enology, and drug development.

The Power of Isotope Dilution